o-Cinnamoyltaxicin-i
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11034-45-0 |
|---|---|
Molecular Formula |
C29H36O7 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[(1S,2S,3R,5S,8R,9R,10R)-1,2,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H36O7/c1-16-19(30)15-29(35)25(33)23-17(2)20(36-21(31)12-11-18-9-7-6-8-10-18)13-14-28(23,5)26(34)24(32)22(16)27(29,3)4/h6-12,20,23-26,32-35H,2,13-15H2,1,3-5H3/b12-11+/t20-,23-,24+,25-,26-,28+,29+/m0/s1 |
InChI Key |
LMHMWINKBZRNRU-PDBYPBKASA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C)O)O |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)C=CC4=CC=CC=C4)C)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Biogenetic Origins of O Cinnamoyltaxicin I
Elucidation of Taxane (B156437) Diterpene Biosynthesis
The biosynthesis of the taxane skeleton is a two-part process, beginning with the formation of the core hydrocarbon structure, followed by a series of oxidation reactions.
Initial Cyclase Phase: Geranyl-Geranyl-Pyrophosphate (GGPP) to Taxa-4(5),11(12)-diene Conversion
The journey to o-cinnamoyltaxicin-I begins with the cyclization of the linear isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the foundational taxane skeleton, taxa-4(5),11(12)-diene. nih.govresearchgate.net This critical step is the first committed reaction in the biosynthesis of all taxanes. nih.govnih.gov The enzyme responsible for this remarkable transformation is taxadiene synthase (TXS), a class I terpenoid cyclase. nih.govwikipedia.org
The proposed mechanism for this cyclization cascade is a complex series of events initiated by the ionization of GGPP. nih.gov This is followed by a cascade of intramolecular cyclizations and rearrangements, leading to the formation of a verticillen-12-yl carbocation intermediate. nih.govnih.govacs.org A subsequent conformational inversion and an intramolecular proton transfer from C11 to C7 initiate a transannular ring closure, forming the characteristic tricyclic taxane core. nih.govnih.govacs.org The final step in this cyclase phase is the deprotonation of the resulting taxen-4-yl carbocation to yield the stable endocyclic olefin, taxa-4(5),11(12)-diene. nih.govnih.gov
| Step | Description | Key Intermediate |
| 1 | Ionization of Geranyl-Geranyl-Pyrophosphate (GGPP) | Acyclic carbocation |
| 2 | Intramolecular cyclization | Verticillyl cation intermediate |
| 3 | Conformational inversion and proton transfer | Taxenyl cation |
| 4 | Deprotonation | Taxa-4(5),11(12)-diene |
Subsequent Oxidase Phase: Regiospecific and Stereospecific Oxygenation
Following the formation of the taxadiene hydrocarbon backbone, the molecule undergoes a series of post-cyclization modifications, primarily hydroxylations, which are catalyzed by cytochrome P450 monooxygenases. researchgate.netnih.gov This "oxidase phase" is characterized by highly specific enzymatic reactions that introduce oxygen functionalities at precise positions and with specific stereochemistry on the taxane core. These hydroxylations are crucial for the subsequent acylation steps and ultimately determine the final structure and biological activity of the resulting taxoid.
The first of these oxidative steps is the hydroxylation of taxadiene at the C5α position, a reaction catalyzed by the enzyme taxadiene 5α-hydroxylase, a member of the cytochrome P450 family. researchgate.net This initial hydroxylation is a key bottleneck in the pathway and leads to the formation of taxadien-5α-ol. nih.gov Subsequent hydroxylations at various other positions on the taxane ring, such as C2, C7, C9, C10, and C13, are carried out by a suite of different cytochrome P450 enzymes, each with its own specific regiospecificity and stereospecificity. This intricate series of oxygenations gradually builds up the complex oxygenation pattern characteristic of mature taxanes like this compound.
Role of Verticillenes as Key Biosynthetic Intermediates
The biosynthesis of the taxane ring system proceeds through a series of carbocationic intermediates. Among these, carbocations derived from verticillene hydrocarbons have been identified as central, pivotal intermediates. nih.gov The formation of the bicyclic verticillyl cation is a crucial step in the taxadiene synthase-catalyzed cyclization of GGPP. nih.govacs.org
Experimental evidence, including studies with isotopically labeled precursors and engineered enzymes, has solidified the role of the verticillyl carbocation as a transient but essential intermediate. nih.govacs.org The conformation of this macrocyclic intermediate is thought to play a significant role in directing the subsequent intricate carbocation cascade that ultimately leads to the formation of the taxane skeleton. nih.gov
Enzymatic Machinery in Taxane Biosynthesis
The biosynthesis of this compound relies on a dedicated and highly specialized enzymatic machinery. This includes the initial cyclase that constructs the core skeleton and a host of tailoring enzymes that modify this scaffold.
Taxadiene Synthase Cascade
Taxadiene synthase (TXS) is the key enzyme that initiates the entire biosynthetic pathway leading to the taxane family of compounds. nih.gov It catalyzes a complex cyclization reaction that transforms the linear C20 precursor, GGPP, into the tricyclic diterpene, taxa-4(5),11(12)-diene. nih.govresearchgate.net The enzyme itself is a monomeric protein that requires a divalent metal ion, typically Mg2+, for its catalytic activity. nih.govnih.gov
The catalytic mechanism of TXS involves a series of intricate intramolecular cyclizations and rearrangements, all occurring within the single active site of the enzyme. nih.gov The enzyme provides a template to fold the flexible GGPP substrate into a conformation that facilitates the complex cyclization cascade, ensuring the formation of the correct taxane ring system with high fidelity.
Cytochrome P450 Monooxygenases in Taxane Scaffold Functionalization
Following the foundational work of taxadiene synthase, a large family of cytochrome P450 monooxygenases (P450s) is responsible for the extensive functionalization of the taxane scaffold. researchgate.netnih.gov These enzymes are heme-containing proteins that catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond, a process known as hydroxylation. researchgate.netresearchgate.net
In taxane biosynthesis, a series of P450s act in a sequential and highly regiospecific and stereospecific manner to introduce hydroxyl groups at various positions on the taxadiene core. researchgate.net This enzymatic tailoring is critical for creating the diverse array of taxoids found in nature. For instance, the initial hydroxylation at C5 is followed by further oxidations at other sites, which are prerequisites for the subsequent attachment of various acyl and cinnamoyl groups that characterize compounds like this compound. The specific P450s involved in the later stages of this compound biosynthesis are still a subject of ongoing research.
| Enzyme Class | Function | Example Enzyme |
| Terpene Cyclase | Formation of the core taxane skeleton | Taxadiene Synthase (TXS) |
| Cytochrome P450 Monooxygenase | Regio- and stereospecific hydroxylation of the taxane core | Taxadiene 5α-hydroxylase |
Taxadiene-5α-Hydroxylase Catalytic Mechanism
A pivotal and early step in the biosynthesis of all taxoids, including this compound, is the formation of the taxane skeleton from geranylgeranyl diphosphate (GGPP). This process is initiated by the enzyme taxadiene synthase, which catalyzes the cyclization of GGPP to form taxa-4(5),11(12)-diene. Following this, the first oxygenation of the taxane core is carried out by Taxadiene-5α-hydroxylase, a cytochrome P450 monooxygenase.
The catalytic mechanism of Taxadiene-5α-hydroxylase is a critical determinant of the subsequent biosynthetic pathway. This enzyme facilitates the hydroxylation of taxa-4(5),11(12)-diene at the C5 position, which is accompanied by a migration of the double bond from C4(5) to C4(20), resulting in the formation of taxa-4(20),11(12)-dien-5α-ol. This product serves as a key intermediate for the biosynthesis of a vast number of taxoids.
Recent research has provided deeper insights into the catalytic action of Taxadiene-5α-hydroxylase. It is understood to proceed through a series of steps involving the activation of molecular oxygen and the subsequent insertion of an oxygen atom into the taxadiene substrate. The reaction is thought to involve the formation of a highly reactive iron-oxo species within the enzyme's active site, which then abstracts a hydrogen atom from the substrate, leading to the formation of a substrate radical and a hydroxylated enzyme intermediate. This is followed by the rebound of the hydroxyl group to the substrate, yielding the hydroxylated product.
The regioselectivity of this hydroxylation is crucial for the downstream modifications that lead to the diverse array of taxoids. The precise orientation of the taxadiene molecule within the active site of the enzyme dictates the position of the hydroxylation, ensuring the correct stereochemistry for subsequent enzymatic reactions.
Biogenetic Relationship to Taxicin I and Other Taxoids
This compound is structurally closely related to Taxicin I, suggesting a direct biogenetic link. Taxicin I is a member of the taxicine group of taxoids, which are characterized by a taxa-4(20),11(12)-diene skeleton and specific oxygenation patterns. The chemical structure of this compound indicates that it is a derivative of Taxicin I, with the addition of a cinnamoyl group at one of the hydroxyl positions.
The biogenetic relationship is presumed to be a direct enzymatic acylation of Taxicin I. In this proposed step, a cinnamoyl-CoA molecule would serve as the acyl donor, and a specific acyltransferase would catalyze the transfer of the cinnamoyl group to a hydroxyl moiety on the Taxicin I core. While this is the most logical biosynthetic route, the specific enzyme responsible for this cinnamoylation in Taxus species has not yet been fully characterized. The presence of a wide variety of acylated taxoids in Taxus species points to the existence of a family of acyltransferases with varying substrate and acyl-group specificities.
The formation of this compound is an example of the late-stage diversification of taxoids, where a common precursor, in this case likely Taxicin I, is modified to generate a range of structurally diverse compounds. This biosynthetic strategy allows the plant to produce a complex mixture of secondary metabolites from a limited number of core intermediates.
Identification of Putative Biogenetic Precursors from Taxus Species
The identification of biogenetic precursors is essential for understanding the complete biosynthetic pathway of this compound. Based on its structure and the known pathways of taxoid biosynthesis, several compounds found in Taxus species can be considered putative precursors.
Taxa-4(20),11(12)-dien-5α-ol: As the product of the Taxadiene-5α-hydroxylase reaction, this is a fundamental precursor for the vast majority of taxoids, including the taxicins. Subsequent hydroxylations and acylations of this molecule lead to the formation of more complex taxoids.
Taxicin I: As discussed previously, Taxicin I is the most direct and logical precursor to this compound. Its structure contains the necessary taxane core and hydroxylation pattern, requiring only the addition of a cinnamoyl group to yield the final product. Taxicin I has been isolated from various Taxus species, supporting its role as a key intermediate in taxoid biosynthesis.
Other Hydroxylated Taxadiene Derivatives: It is plausible that other hydroxylated derivatives of the taxadiene core could also serve as precursors. The order of hydroxylation and acylation steps in taxoid biosynthesis can be flexible, meaning that a cinnamoyl group could potentially be added at an earlier stage to a different taxoid intermediate, which is then further modified to produce this compound. However, the structural similarity to Taxicin I makes the direct cinnamoylation of this molecule the most probable route.
The following table summarizes the putative biogenetic precursors of this compound identified in Taxus species:
| Precursor Molecule | Role in Biosynthesis |
| Geranylgeranyl diphosphate (GGPP) | Universal precursor for diterpenoids, cyclized to form the taxane skeleton. |
| Taxa-4(5),11(12)-diene | The initial cyclized product forming the core taxane structure. |
| Taxa-4(20),11(12)-dien-5α-ol | The first oxygenated intermediate in the pathway. |
| Taxicin I | The immediate putative precursor, requiring cinnamoylation. |
Further research, including isotopic labeling studies and the characterization of the specific acyltransferases involved, is necessary to definitively elucidate the precise biosynthetic pathway leading to this compound.
Chemical Synthesis and Semisynthesis Strategies for O Cinnamoyltaxicin I and Analogues
Total Synthesis Approaches to o-Cinnamoyltaxicin-I Derivatives
The total synthesis of taxanes is a monumental task due to the densely functionalized and conformationally complex 6/8/6-membered ring system. researchgate.netnih.gov Strategies developed for molecules like Taxol provide a blueprint for accessing derivatives of this compound, focusing on the efficient assembly of the core carbon skeleton.
Two primary strategies dominate the field of complex molecule synthesis: linear and convergent approaches. wikipedia.org
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential, step-by-step construction of the molecule. wikipedia.org | Useful for medicinal chemistry and creating diverse analogues from a common intermediate. nih.gov | Overall yield drops rapidly with an increasing number of steps. nih.govwikipedia.org |
| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. wikipedia.org | Higher overall yields, more efficient for target-oriented synthesis. nih.gov | May be less adaptable for producing a wide range of analogues. |
The construction of the intricate taxane (B156437) core often relies on strategic bond disconnections, or "fragmentation," to simplify the synthetic challenge. A common approach involves breaking the molecule down into more manageable building blocks, typically corresponding to the A and C rings. researchgate.netsci-hub.se
Key strategies include:
A-Ring/C-Ring Coupling: Many syntheses construct the A and C rings separately and then devise a method to forge the eight-membered B-ring between them. nih.govescholarship.org This can be achieved through various reactions, such as radical-based coupling to form the critical C8-C9 bond or intramolecular aldol cyclizations. nih.govsci-hub.se
Skeletal Remodeling: Some approaches utilize a "skeletal remodeling" strategy, starting from readily available natural products like the monoterpenoid (S)-carvone. nih.govescholarship.org In this method, two carvone-derived fragments are divergently reorganized and then convergently coupled, using techniques like Pd-catalyzed C-C bond cleavage, to assemble the diterpenoid taxane framework. nih.govescholarship.org
Transannular Cycloadditions: Bioinspired strategies, such as visible-light-induced transannular [2+2] photocycloadditions, can be employed to form additional bonds across the taxane core, leading to structurally diverse and complex nonclassical taxanes. nih.gov
Semisynthetic Routes from Natural Precursors
Given the difficulty of total synthesis, semisynthesis starting from abundant, naturally occurring taxanes is an attractive alternative for producing this compound and its analogues. Taxine B, a major taxoid found in the needles of Taxus species, serves as a valuable starting material. acs.orgnih.gov
The structural relationship between various taxanes allows for their interconversion through controlled chemical reactions. While detailed multistep pathways are specific to each target, related transformations have been reported. For instance, O-cinnamoyltaxicin-II triacetate can be selectively deacetylated via Zemplén methanolysis. researchgate.net This type of selective hydrolysis, targeting specific ester groups based on their chemical environment, is a key tool in the semisynthesis of taxane derivatives. The conversion of Taxine B would similarly rely on a sequence of protection, functional group manipulation, and deprotection steps to achieve the specific substitution pattern of this compound triacetate.
Taxine B has been successfully used as a precursor for the semisynthesis of 7-deoxypaclitaxel (B1244737) analogues, which share the same core skeleton as this compound. acs.orgnih.govrsc.org A key challenge in these syntheses is the introduction of the C2-benzoyl group, which is crucial for cytotoxic activity. acs.org Researchers have developed methods to introduce this functionality via the oxidation of a benzylidene acetal formed across the C1 and C2 hydroxyl groups. acs.orgnih.gov
Derivatization Reactions and Functional Group Transformations
Derivatization of this compound is essential for exploring structure-activity relationships and creating novel analogues. These transformations focus on modifying the existing functional groups, such as hydroxyls and esters, present on the taxane core. libretexts.orgresearchgate.net
Common derivatization and transformation strategies include:
Acylation: The free hydroxyl groups on the taxane skeleton can be readily converted to esters (acylated) by reacting them with carboxylic acids or their derivatives (e.g., acid chlorides). libretexts.org This allows for the introduction of various acyl groups to probe their effect on biological activity.
Hydrolysis: Ester groups, such as the acetate and cinnamate moieties on this compound and its derivatives, can be selectively cleaved (hydrolyzed) under basic or acidic conditions to reveal the parent hydroxyl groups. vanderbilt.edu The relative reactivity of different ester groups can allow for selective deprotection. researchgate.net
Oxidation and Reduction: The hydroxyl groups can be oxidized to ketones, and existing ketones can be reduced to hydroxyls, often with stereochemical control. For example, the isomerization of an allylic alcohol to a ketone is a known transformation. researchgate.net
Rearrangements: The complex framework of taxanes can be susceptible to rearrangements under certain conditions, leading to novel molecular skeletons. researchgate.net These can be acid-catalyzed or involve other reagents to effect changes in the ring structure.
These functional group transformations are critical tools for converting this compound into a diverse library of related compounds for further study. researchgate.netresearchgate.net
Introduction of Protecting Groups (e.g., Isopropylidene Derivatives)
In the multistep synthesis and modification of complex molecules like this compound, protecting groups are essential tools to mask reactive functional groups and enable selective reactions at other positions. For the protection of 1,2- and 1,3-diols, which are common structural motifs in taxanes, isopropylidene ketals, also known as acetonides, are frequently employed. wikipedia.orgtsijournals.com This protecting group is formed by the reaction of a diol with acetone in the presence of an acid catalyst. wikipedia.org
The formation of an isopropylidene derivative of this compound, specifically an O-cinnamoyltaxicin I acetonide, has been reported as an intermediate in the semisynthesis of 7-deoxypaclitaxel derivatives. The selective protection of specific diols within the this compound skeleton is crucial for directing subsequent chemical transformations. The relative reactivity of different diol functionalities within the molecule can allow for selective protection. For instance, terminal diols are generally more reactive towards isopropylidene ketal formation than internal diols due to reduced steric hindrance. tsijournals.com
The stability of the isopropylidene group is pH-dependent; it is stable under basic and neutral conditions but can be readily removed by treatment with aqueous acid, allowing for deprotection when desired. wikipedia.org This lability under acidic conditions is a key feature that allows for its removal at a specific stage of a synthetic sequence. The selective hydrolysis of one isopropylidene group in the presence of others can also be achieved under carefully controlled conditions, providing a powerful tool for the differential protection of multiple diol functionalities. tsijournals.comnih.gov
Table 1: Common Protecting Groups for Diols in Organic Synthesis
| Protecting Group | Abbreviation | Formation Conditions | Cleavage Conditions |
| Isopropylidene Ketal (Acetonide) | - | Acetone, Acid Catalyst | Aqueous Acid |
| Benzylidene Acetal | - | Benzaldehyde, Acid Catalyst | Hydrogenolysis, Strong Acid |
| Silyl Ethers (e.g., TBDMS) | TBDMS | TBDMSCl, Imidazole | Fluoride Ion (e.g., TBAF) |
Regioselective Oxidative Cleavage
Regioselective oxidative cleavage is a powerful synthetic strategy that can be used to modify the carbon skeleton of complex molecules like this compound. This process involves the breaking of a carbon-carbon bond through oxidation, leading to the formation of new functional groups. The challenge lies in controlling the reaction to cleave a specific bond within the intricate taxane framework.
While specific examples of regioselective oxidative cleavage of the this compound skeleton are not extensively detailed in the provided search results, general principles of oxidative cleavage can be applied. For instance, the presence of double bonds or vicinal diols in the molecule provides handles for oxidative cleavage reactions. Ozonolysis is a classic method for cleaving carbon-carbon double bonds to yield aldehydes, ketones, or carboxylic acids. The oxidative cleavage of diols can be achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).
In the context of taxane biosynthesis, oxidative modifications play a crucial role in the formation of the diverse array of taxane structures. nih.gov Synthetic chemists often draw inspiration from these biosynthetic pathways to develop new synthetic strategies. The regioselectivity of oxidative reactions can be controlled by the inherent reactivity of the taxane skeleton, as well as by the use of specific reagents and catalysts that can direct the oxidation to a particular site. For example, iron(III)-mediated regioselective oxidative cleavage of 1-arylbutadienes to cinnamaldehydes has been reported, demonstrating the potential for metal-catalyzed oxidative bond cleavage. acs.org
Novel Rearrangements and Transformations of the this compound Skeleton
The complex and strained ring system of this compound makes it susceptible to a variety of skeletal rearrangements and transformations under different reaction conditions. These rearrangements can lead to the formation of novel and often unexpected molecular architectures, providing opportunities for the discovery of new compounds with unique properties.
Rearrangement of o-Cinnamoyltaxicin I to a Novel C-13 Spiro-Taxane
A significant discovery in the chemistry of this compound is its rearrangement to a novel C-13 spiro-taxane. This rearrangement was observed during the large-scale synthesis of an O-cinnamoyltaxicin I acetonide, which is an intermediate for the semisynthesis of 7-deoxypaclitaxel derivatives. researchgate.netrsc.org Under alkaline reaction conditions, a side-product was formed through a vinylogous retro-aldol reaction and a long-range hydride shift from o-cinnamoyltaxicin I. researchgate.netrsc.org This intermediate possesses two hemi-acetal bridges at C-1,C-9 and C-10,C-13. researchgate.netrsc.org
Subsequent treatment of this intermediate under acidic conditions led to the formation of the first described C-13 spiro-taxane. researchgate.netrsc.org This novel spiro-taxane features two acetal bridges between C-1,C-13 and C-10,C-13. researchgate.netrsc.org The formation of this unique spirocyclic system highlights the remarkable reactivity of the taxane skeleton and its propensity to undergo complex intramolecular rearrangements.
Base-Catalyzed and Acid-Catalyzed Skeletal Rearrangements
The rearrangement of this compound to the C-13 spiro-taxane demonstrates the influence of both base and acid catalysis on the transformation of the taxane skeleton.
Base-Catalyzed Rearrangement: Under alkaline conditions, the initial rearrangement of this compound is initiated. This process involves a vinylogous retro-aldol reaction, which is a common reaction of β-hydroxy carbonyl compounds and their vinylogous counterparts. This is followed by a long-range hydride shift, a type of intramolecular hydrogen transfer. researchgate.netrsc.org These reactions lead to the formation of a key intermediate with two hemi-acetal bridges. researchgate.netrsc.org
Acid-Catalyzed Rearrangement: The subsequent transformation of the hemi-acetal intermediate to the final C-13 spiro-taxane is catalyzed by acid. researchgate.netrsc.org Under acidic conditions, the hemi-acetal groups can be protonated, facilitating the formation of the more stable acetal bridges that characterize the spiro-taxane structure. researchgate.netrsc.org The ability to induce distinct skeletal rearrangements using either basic or acidic conditions provides a valuable tool for diversifying the structures of taxane derivatives.
Advanced Spectroscopic Analysis and Structural Characterization of O Cinnamoyltaxicin I
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy.
For o-Cinnamoyltaxicin-I, the molecular formula is C₂₉H₃₆O₇. This corresponds to a monoisotopic mass of approximately 496.2461 g/mol . researchgate.net
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. In an MS/MS experiment, the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is often characteristic of the compound's structure. For 5-cinnamoyl taxoids like this compound, a characteristic fragmentation pathway involves the neutral loss of the cinnamic acid side chain (C₉H₈O₂, molecular weight ≈ 148.05 g/mol ). nih.gov This would result in a prominent fragment ion corresponding to the taxicin I core.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₉H₃₆O₇ |
| Exact Mass | 496.2461 Da |
Infrared (IR) Absorption Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum is an excellent tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ indicates the presence of hydroxyl (-OH) groups.
C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on aromatic and olefinic carbons, while those just below 3000 cm⁻¹ are from C-H bonds on saturated carbons.
C=O Stretch: Strong absorption bands are expected for the two carbonyl groups. The ester carbonyl typically absorbs around 1725-1700 cm⁻¹, and the ketone carbonyl on the taxane (B156437) ring would appear in a similar region, often around 1715 cm⁻¹.
C=C Stretch: Absorptions in the 1650-1600 cm⁻¹ region correspond to the carbon-carbon double bonds in the cinnamoyl side chain and the taxane core. The aromatic ring also shows characteristic absorptions in this region.
C-O Stretch: Bands in the fingerprint region, typically between 1250-1050 cm⁻¹, correspond to the stretching vibrations of the C-O single bonds of the ester and alcohol functional groups.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Hydroxyl (O-H) | 3500 - 3200 (broad) |
| Carbonyl (Ester C=O) | ~1710 |
| Carbonyl (Ketone C=O) | ~1705 |
| Aromatic/Olefinic (C=C) | 1650 - 1500 |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be grown. wikipedia.orgnih.gov The technique involves diffracting a beam of X-rays off the ordered array of molecules in a crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined.
Currently, there is no publicly available report of a single-crystal X-ray structure for this compound itself. The stereochemistry of the taxane core is well-established from extensive studies, including X-ray crystallography, on numerous other taxoids. The stereochemical configuration of this compound is therefore inferred from its relationship to these structurally characterized compounds and from biosynthetic considerations. A definitive confirmation of its absolute stereochemistry would require a successful single-crystal X-ray diffraction analysis.
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC/MS, LC-MS)
Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable for the analysis of complex natural product extracts and the specific identification of compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for analyzing taxoids, which are often present in complex mixtures extracted from Taxus species. nih.govnih.gov The technique allows for the separation of individual taxoids from the extract, followed by their mass analysis for identification and structural elucidation.
For taxoids, including 5-cinnamoyl taxoids like this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique. nih.gov Depending on the specific structure and the mobile phase conditions, taxoids typically form molecular adduct ions such as [M+H]⁺ (protonated molecule) or [M+NH₄]⁺ (ammonium adduct). nih.gov
Tandem mass spectrometry (MS/MS) is crucial for detailed structural characterization. In MS/MS analysis, the precursor molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For 5-cinnamoyl taxoids, characteristic product ions are observed corresponding to the neutral loss of key substituent groups. These often include the loss of water, acetic acid, and, significantly, the cinnamic acid group, which can be a diagnostic marker for this subclass of taxoids. nih.govsciengine.com This fragmentation behavior is instrumental in differentiating between various taxoid structures within a complex sample. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.9 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) mdpi.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| MS Analyzer | Triple Quadrupole or Orbitrap nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for profiling |
| Precursor Ion for this compound | [M+H]⁺ or [M+NH₄]⁺ |
| Characteristic Fragmentations | Neutral losses of H₂O, Acetic Acid, Cinnamic Acid nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is primarily suited for volatile and thermally stable compounds. Taxoids like this compound are large, complex, and non-volatile molecules, making them unsuitable for direct GC-MS analysis. researchgate.net To overcome this limitation, chemical derivatization is required. jfda-online.comsigmaaldrich.com
Derivatization is a process that chemically modifies a compound to increase its volatility and thermal stability. researchgate.net For compounds with active hydrogen atoms in functional groups like hydroxyls (-OH), silylation is a common derivatization technique. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, creating a more volatile derivative that can be analyzed by GC-MS. sigmaaldrich.com While powerful, the need for this extra step makes LC-MS a more direct and frequently preferred method for taxoid analysis.
| Parameter | Typical Value/Condition |
|---|---|
| Derivatization Reagent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) sigmaaldrich.com |
| Reaction Conditions | Heat at 75°C for 45 minutes sigmaaldrich.com |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 150°C to 300°C) |
| Ionization Source | Electron Ionization (EI) |
| Analyzer | Quadrupole |
| Expected Observation | Mass spectrum of the TMS-derivatized this compound |
Chemometric Approaches in Spectroscopic Data Analysis
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of this compound and other taxoids, extracts from Taxus species yield highly complex datasets from techniques like LC-MS, containing information on hundreds of compounds. nih.gov Chemometric tools are essential for extracting meaningful patterns, classifying samples, and identifying key compounds from this data. nih.govresearchgate.net
In liquid chromatography systems equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, full UV-Vis spectra are collected for all points in the chromatogram. Wavelength correlation can be used to assess the purity of a chromatographic peak. By comparing the spectra across the peak (at the upslope, apex, and downslope), a purity angle or correlation score is calculated. A high correlation suggests the peak consists of a single compound. This is critical in the analysis of this compound from crude extracts, where co-elution with other structurally similar taxoids or impurities is common, ensuring that the spectroscopic data being analyzed corresponds to a pure compound.
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for exploring and visualizing complex, high-dimensional data. metwarebio.commetwarebio.com It reduces the dimensionality of the data by transforming the original variables (e.g., retention time and mass-to-charge ratio pairs from an LC-MS analysis) into a smaller set of new, uncorrelated variables called principal components (PCs). metwarebio.com
In the analysis of Taxus extracts, PCA can be applied to the chromatographic or spectroscopic fingerprints to reveal natural groupings or clusters within samples. nih.govresearchgate.net For example, samples from different Taxus species or a single species grown under different conditions might cluster separately in a PCA scores plot, indicating distinct chemical profiles. researchgate.net The corresponding loadings plot shows which variables (i.e., specific compounds like this compound) are responsible for the observed separation, highlighting the key chemical differentiators. researchgate.net
| Compound | Loading on PC1 | Loading on PC2 |
|---|---|---|
| This compound | 0.85 | 0.12 |
| Paclitaxel (B517696) | 0.79 | -0.25 |
| 10-Deacetylbaccatin III | -0.68 | 0.45 |
| Cephalomannine | 0.75 | -0.30 |
| A Flavonoid | -0.21 | -0.78 |
Note: This table is for illustrative purposes. High absolute loading values indicate a strong influence of the compound on that principal component.
SIMCA is a supervised classification method. It works by building a separate PCA model for each predefined class of samples (e.g., Taxus media vs. Taxus baccata). To classify a new, unknown sample, its data is projected onto each class model. The distance of the sample from each model is calculated, and the sample is assigned to the class for which it shows the best fit (i.e., smallest distance), provided it falls within the statistical limits of that model. This method is particularly useful for quality control, such as verifying the identity of a plant species based on its chemical profile containing this compound and other marker compounds.
Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised classification and regression technique that is particularly powerful for biomarker discovery. metwarebio.commetabolon.com Unlike PCA, which is an unsupervised method that seeks to explain the maximum variance in the data, PLS-DA is a supervised method that aims to maximize the covariance between the measured data (X-variables, e.g., spectral data) and the class membership information (Y-variables). metabolon.com
This focus on group separation makes PLS-DA highly effective at identifying the specific variables—such as the concentration of this compound—that are most important for distinguishing between predefined sample classes (e.g., different plant batches or treatment groups). nih.gov The importance of each variable is often represented by a Variable Importance in Projection (VIP) score. A VIP score greater than 1 is generally considered significant, indicating that the variable is important for the model's discriminatory power. researchgate.net This allows researchers to pinpoint the key chemical markers responsible for the observed biological or categorical differences. nih.gov
| Compound | VIP Score | Significance |
|---|---|---|
| This compound | 2.15 | Highly Significant |
| Ginkgetin (a biflavone) | 1.89 | Highly Significant |
| 10-Deacetylbaccatin III | 1.54 | Significant |
| Rutin (a flavonoid) | 1.21 | Significant |
| Cephalomannine | 0.98 | Not Significant |
| Paclitaxel | 0.85 | Not Significant |
Note: This table is for illustrative purposes. VIP scores > 1 indicate variables that are important for discriminating between the predefined classes.
Molecular Mechanisms of Biological Activity of O Cinnamoyltaxicin I and Analogues
Microtubule Dynamics Modulation
Taxanes, as a class, are renowned for their ability to modulate microtubule dynamics, a critical process for various cellular functions, including cell division and intracellular transport.
Cell Cycle Perturbations
The disruption of microtubule dynamics by taxanes has significant consequences for cell cycle progression, particularly during mitosis.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis)
The prolonged mitotic arrest and cellular stress induced by taxanes ultimately lead to the activation of programmed cell death pathways, primarily apoptosis.
The sustained mitotic block is a potent trigger for the intrinsic apoptotic pathway. This can involve the activation of various pro-apoptotic proteins and the inactivation of anti-apoptotic proteins. While the precise signaling cascades can vary between different cell types and specific taxane (B156437) compounds, the ultimate outcome is the activation of caspases, the executioner enzymes of apoptosis, leading to the dismantling of the cell.
Structure-Activity Relationship (SAR) Studies of o-Cinnamoyltaxicin-I Derivatives
Detailed structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound are not extensively available in the public scientific literature. However, general SAR principles for the broader class of taxanes have been established, which can provide foundational insights. The taxane skeleton is considered fundamental to the biological activity of these compounds, with modifications often leading to a significant decrease in cytotoxicity. ru.nl
Table 1: General Principles of Taxane SAR
| Structural Feature | General Impact on Biological Activity |
|---|---|
| Taxane Skeleton | Considered essential for significant biological activity. Ring-opened or ring-contracted taxoids generally show markedly reduced cytotoxicity. ru.nl |
| C-7 Position | Modifications are often tolerated and can lead to derivatives with superior properties. For example, 7-deoxypaclitaxel (B1244737) was found to be more active than paclitaxel (B517696) in certain cancer cell lines. ru.nl |
| C-13 Side Chain | Crucial for the microtubule-stabilizing activity seen in compounds like Paclitaxel. |
While the specific influence of the C-4 hydroxyl group on the activity of this compound derivatives has not been detailed in available research, the role of hydroxyl groups is critical in the SAR of many biologically active natural products. Hydroxyl groups can act as both hydrogen bond donors and acceptors, which is crucial for molecular interactions with biological targets. Their modification, for instance through methylation or esterification, can alter a compound's polarity, solubility, and ability to interact with receptors, thereby modulating its biological effect.
For the taxane class, the integrity of the 6/8/6-membered ring system is generally important for maintaining potent biological activity. nih.govru.nl Studies on various taxanes have shown that modifications to this core structure, such as ring contractions or openings, typically result in a substantial loss of cytotoxic activity. ru.nl This suggests that the three-dimensional conformation imparted by the taxane skeleton is a key determinant for its interaction with biological targets. While specific research on skeletal modifications of this compound is lacking, it is reasonable to infer from studies on related taxoids that its biological response is also heavily dependent on its core skeletal structure.
Comparative Mechanistic Analysis with Other Taxanes (e.g., Paclitaxel, Docetaxel)
A comparative analysis reveals a significant divergence in the primary mechanism of action between the taxine alkaloid subclass, which includes this compound, and anticancer taxanes like Paclitaxel and Docetaxel (B913).
Paclitaxel and Docetaxel: The primary anticancer mechanism of these drugs is their unique ability to stabilize microtubules. nih.gov They bind to the β-tubulin subunit, promoting the assembly of tubulin into microtubules and preventing their depolymerization. nih.govwsu.edu This interference with normal microtubule dynamics disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis). nih.gov
This compound and other Taxines: In contrast, the main biological activity attributed to the taxine alkaloid group is cardiotoxicity. researchgate.net The mechanism of action for taxines involves the inhibition of myocardial sodium and calcium channels. researchgate.net This blockade disrupts the normal electrical conduction in the heart, which can lead to arrhythmias and cardiac arrest. This activity is distinct from the microtubule-stabilizing effects that define the therapeutic action of Paclitaxel. researchgate.net
Table 2: Comparative Mechanism of Action
| Compound Class | Example(s) | Primary Biological Target | Mechanism of Action | Primary Biological Effect |
|---|---|---|---|---|
| Anticancer Taxanes | Paclitaxel, Docetaxel | β-tubulin / Microtubules | Promotes microtubule assembly and prevents depolymerization. nih.gov | Mitotic arrest and apoptosis (anticancer activity). nih.gov |
| Taxine Alkaloids | This compound | Cardiac Sodium and Calcium Channels | Inhibition of ion flow through voltage-gated channels. researchgate.net | Disruption of cardiac conduction (cardiotoxicity). researchgate.net |
Signaling Pathway Modulation
Based on a comprehensive review of the available scientific literature, there is no specific information detailing the modulation of the STAT3 pathway or the expression of Bcl-2 and Cyclin B1 by this compound. The research focus on this particular compound and its direct analogues has primarily been on its isolation, structural elucidation, and toxicological properties related to its cardiotoxicity.
There is no scientific evidence in the retrieved literature to suggest that this compound acts as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
The effect of this compound on the expression levels of the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin B1 has not been documented in the available research.
Future Directions in O Cinnamoyltaxicin I Research
Exploration of Undiscovered Biogenetic Pathways and Enzymatic Functions
The biosynthesis of the taxane (B156437) core is a complex, multi-step process that is not yet fully elucidated. The established pathway leading to paclitaxel (B517696) serves as the primary model, involving approximately 20 enzymatic steps. mdpi.com This journey begins with the cyclization of the common diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), by the enzyme taxadiene synthase (TS) to form the foundational taxane skeleton, taxadiene. mdpi.comnih.gov
Following the creation of the core structure, a series of intricate modifications occur. This "oxidation phase" involves at least eight oxygenations mediated by cytochrome P450 (CYP450) monooxygenases, which add hydroxyl groups at specific positions on the taxane ring. nih.govresearchgate.net Concurrently, five acylation steps are carried out by various acyltransferases, which attach different functional groups, such as acetyl and benzoyl moieties, to the skeleton. nih.govpnas.orgnih.gov
While key enzymes like taxadiene synthase, various hydroxylases (e.g., T5αOH, T10βOH, T13αOH), and acyltransferases (e.g., TAT, TBT, DBAT) have been identified and characterized, several enzymes in the pathway remain unknown. researchgate.netfrontiersin.org The specific enzymatic machinery responsible for producing the diverse array of naturally occurring taxanes, including the precursors to o-Cinnamoyltaxicin-I, is an active area of investigation. Future research will focus on identifying and characterizing these novel enzymes, which could be harnessed as biocatalysts for producing complex taxane intermediates, thereby facilitating the semi-synthesis of new derivatives.
Table 1: Key Enzyme Classes in Taxane Biosynthesis
| Enzyme Class | Function | Specific Examples |
| Terpene Synthase | Forms the initial taxane carbon skeleton from GGPP. | Taxadiene Synthase (TS) researchgate.net |
| Cytochrome P450 Hydroxylases | Catalyze multiple, regioselective hydroxylation steps on the taxane core. | Taxane 5α-hydroxylase (T5αOH), Taxane 10β-hydroxylase (T10βOH), Taxane 13α-hydroxylase (T13αOH) frontiersin.org |
| Acyltransferases | Transfer acyl and aroyl groups from CoA thioesters to the taxane skeleton. | Taxadien-5α-ol-O-acetyltransferase (TAT), Taxane 2α-O-benzoyltransferase (TBT), 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) mdpi.compnas.org |
| Amidotransferase | Attaches the β-phenylalanyl side chain, a critical step for the bioactivity of paclitaxel. | 3′-N-debenzoyl-2′-deoxytaxol-N-benzoyltransferase (DBTNBT) pnas.org |
Advanced Mechanistic Investigations at the Molecular Level for Targeted Interventions
The primary mechanism of action for bioactive taxanes is well-established. These molecules function as microtubule-stabilizing agents. oncohemakey.com They bind to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton involved in cell division (mitosis). oncohemakey.commdpi.com This binding event promotes the assembly of tubulin into microtubules and prevents their subsequent disassembly. The resulting disruption of normal microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. mdpi.comnih.gov
Despite their efficacy, the development of resistance is a significant clinical challenge. Advanced mechanistic investigations have identified several key resistance pathways. These include:
Overexpression of Efflux Pumps: Cancer cells can increase the production of membrane proteins, such as P-glycoprotein, which actively pump taxanes out of the cell, reducing the intracellular drug concentration. oncohemakey.comnih.gov
Tubulin Mutations: Alterations in the genetic sequence of tubulin can change the structure of the taxane binding site, reducing the drug's affinity. oncohemakey.com
Changes in Apoptotic Pathways: The upregulation of anti-apoptotic proteins, such as Bcl-2, can inhibit the cell death cascade that is normally triggered by taxane-induced mitotic arrest. mdpi.comoncohemakey.com
Understanding these resistance mechanisms at the molecular level is critical for designing targeted interventions. Future research will aim to further dissect these pathways to identify new molecular targets that can be modulated to overcome or bypass resistance, potentially re-sensitizing resistant tumors to taxane-based therapies.
Rational Design and Synthesis of Next-Generation Taxane Derivatives with Tailored Bioactivity
A deep understanding of the taxane structure-activity relationship and resistance mechanisms provides the foundation for the rational design of new derivatives with improved therapeutic profiles. mdpi.com The goal is to create "smart taxanes" that possess enhanced potency, better water solubility, or the ability to circumvent known resistance mechanisms. mdpi.com
Research has shown that the side chain at the C-13 position of paclitaxel is crucial for its bioactivity. However, studies on other taxanes, such as taxuspine D, have revealed that a cinnamoyl side chain at the C-5 position can mimic the function of the C-13 side chain in paclitaxel. nih.gov This finding is particularly relevant for this compound and suggests that modifying side chains at positions other than C-13 is a viable strategy for developing new bioactive compounds. nih.gov Virtual screening and molecular modeling can predict which modifications to the taxane core or its side chains might lead to enhanced binding to tubulin or reduced recognition by efflux pumps. nih.gov
Furthermore, the development of next-generation drug delivery systems, such as peptide-drug conjugates (PDCs), represents a promising frontier. preprints.org By attaching a taxane derivative to a peptide that specifically targets receptors overexpressed on cancer cells, these conjugates can deliver the cytotoxic payload more directly to the tumor site, potentially increasing efficacy while reducing systemic toxicity. preprints.org
Application of Chemoinformatics and Computational Chemistry in Taxane Research
Chemoinformatics and computational chemistry have become indispensable tools in modern drug discovery, and their application to taxane research is rapidly expanding. nih.govrjpbcs.com These in silico techniques provide powerful methods for analyzing complex chemical data and predicting molecular behavior, significantly accelerating the research and development process.
Key applications in taxane research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.com For taxanes, QSAR can be used to predict the potency of newly designed derivatives before they are synthesized, helping to prioritize the most promising candidates.
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a receptor, such as a taxane binding to β-tubulin. mdpi.com Docking studies can elucidate the key interactions responsible for binding affinity and can be used to screen virtual libraries of taxane analogs for their potential to bind effectively. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the conformational flexibility of both the taxane and its protein target. nih.govfrontiersin.org This can reveal how a taxane derivative settles into its binding pocket and helps assess the stability of the drug-receptor complex. frontiersin.org
Virtual Screening and Database Mining: Chemoinformatics enables the efficient storage, searching, and analysis of vast chemical databases. rjpbcs.commdpi.com Researchers can perform virtual screens to identify molecules with structural similarities to known bioactive taxanes or to find novel scaffolds that might interact with the tubulin binding site. mdpi.com
By integrating these computational approaches, researchers can more effectively navigate the vast chemical space of taxane derivatives, leading to a more rational, cost-effective, and efficient discovery of next-generation anticancer agents.
Table 2: Computational Approaches in Taxane Research
| Computational Method | Application in Taxane Research |
| Chemoinformatics | Manages, searches, and analyzes chemical structure databases to identify lead compounds and assess structural diversity. rjpbcs.com |
| Molecular Docking | Predicts the binding mode and affinity of taxane derivatives to the β-tubulin pocket. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior and stability of the taxane-tubulin complex over time. nih.govfrontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of novel taxane analogs based on their physicochemical properties. mdpi.com |
| Prediction of Activity Spectra (PASS) | Predicts the likely biological activities of a compound based on its chemical structure, aiding in identifying potential new therapeutic applications. frontiersin.org |
Q & A
Q. Q. How can interdisciplinary teams optimize workflows for o-Cinnamoyltaxicin-I research?
- Answer :
- Role specialization : Assign synthetic chemists, pharmacologists, and data scientists to distinct tasks.
- Shared protocols : Use cloud-based platforms (e.g., LabArchives) for real-time data sharing.
- Regular audits : Schedule weekly meetings to align hypotheses and troubleshoot bottlenecks.
Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to maintain focus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
